Cas no 1403667-59-3 (Imidazo[1,2-a]pyridine, 2-(3-butyn-1-yl)-, hydrochloride (1:1))
![Imidazo[1,2-a]pyridine, 2-(3-butyn-1-yl)-, hydrochloride (1:1) structure](https://ja.kuujia.com/scimg/cas/1403667-59-3x500.png)
Imidazo[1,2-a]pyridine, 2-(3-butyn-1-yl)-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- Imidazo[1,2-a]pyridine, 2-(3-butyn-1-yl)-, hydrochloride (1:1)
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- MDL: MFCD21364898
- インチ: 1S/C11H10N2.ClH/c1-2-3-6-10-9-13-8-5-4-7-11(13)12-10;/h1,4-5,7-9H,3,6H2;1H
- InChIKey: AZALNEYVZDURRN-UHFFFAOYSA-N
- ほほえんだ: C(C1=CN2C=CC=CC2=N1)CC#C.Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
Imidazo[1,2-a]pyridine, 2-(3-butyn-1-yl)-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB358917-100 mg |
2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine hydrochloride, 95%; . |
1403667-59-3 | 95% | 100 mg |
€1,006.90 | 2023-07-19 | |
abcr | AB358917-100mg |
2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine hydrochloride, 95%; . |
1403667-59-3 | 95% | 100mg |
€1006.90 | 2024-06-08 |
Imidazo[1,2-a]pyridine, 2-(3-butyn-1-yl)-, hydrochloride (1:1) 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
Imidazo[1,2-a]pyridine, 2-(3-butyn-1-yl)-, hydrochloride (1:1)に関する追加情報
Imidazo[1,2-a]pyridine, 2-(3-butyn-1-yl)-, hydrochloride (1:1) and Its Significance in Modern Chemical Biology
Imidazo[1,2-a]pyridine, 2-(3-butyn-1-yl)-, hydrochloride (1:1), with the CAS number 1403667-59-3, represents a fascinating compound in the realm of chemical biology. This heterocyclic molecule has garnered significant attention due to its unique structural features and potential applications in pharmaceutical research. The compound's structure combines an imidazo[1,2-a]pyridine core with a 3-butynyl substituent, forming a complex system that exhibits intriguing biological activities.
The imidazo[1,2-a]pyridine scaffold is a well-studied class of nitrogen-containing heterocycles that have shown promise in various therapeutic areas. These compounds are known for their ability to interact with biological targets such as enzymes and receptors, making them valuable candidates for drug development. The addition of a 3-butynyl group to the core structure enhances the molecule's complexity and potentially its binding affinity to biological targets. This modification can lead to novel pharmacological effects that are not observed with simpler imidazo[1,2-a]pyridine derivatives.
The hydrochloride salt form of this compound, specifically the 1:1 ratio with hydrochloric acid, is particularly noteworthy. Salt formation can significantly influence the solubility, stability, and bioavailability of a molecule. In this case, the hydrochloride form may improve the compound's solubility in water-based solvents, making it more suitable for various biological assays and in vitro studies. This enhanced solubility is crucial for drug discovery processes where efficient delivery and interaction with biological systems are paramount.
Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as scaffolds for developing novel therapeutic agents. Studies have demonstrated that these compounds can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The specific modification of the 2-position with a 3-butynyl group in Imidazo[1,2-a]pyridine, 2-(3-butyn-1-yl)-, hydrochloride (1:1) adds an additional layer of complexity that may fine-tune its pharmacological profile.
One particularly intriguing aspect of this compound is its potential interaction with enzymes and receptors involved in critical cellular pathways. For instance, studies have suggested that imidazo[1,2-a]pyridines can modulate the activity of enzymes such as Janus kinases (JAKs), which play a crucial role in signal transduction pathways. The presence of the 3-butynyl group may enhance or alter these interactions compared to unsubstituted imidazo[1,2-a]pyridines. Such modulations could lead to the development of new drugs targeting inflammatory and autoimmune diseases.
In addition to its potential as a drug scaffold, this compound has also shown promise in materials science applications. The unique electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable candidates for use in organic electronics and optoelectronic devices. The conjugated system formed by the butynyl group and the heterocyclic core could be exploited to develop new materials with enhanced light-emitting or photoconductive properties.
The synthesis of Imidazo[1,2-a]pyridine, 2-(3-butyn-1-yl)-, hydrochloride (1:1) presents an interesting challenge due to the complexity of its structure. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical applications. Recent advancements in cross-coupling reactions have made it possible to construct complex heterocyclic frameworks more efficiently than ever before. These techniques could be instrumental in optimizing the synthesis of this compound and related derivatives.
Evaluation of this compound's pharmacokinetic properties is also crucial for its potential therapeutic applications. Studies have begun to explore its absorption, distribution, metabolism, excretion (ADME) profiles in various models. Understanding these parameters will help determine whether this compound has the potential to progress into clinical trials and become a viable therapeutic option for patients suffering from various diseases.
The future prospects for Imidazo[1,2-a]pyridine, 2-(3-butyn-1-yl)-, hydrochloride (1:1) are promising given its unique structural features and potential biological activities. Ongoing research aims to further elucidate its mechanism of action and explore new synthetic routes that could improve its accessibility for drug development purposes. Collaborative efforts between chemists and biologists will be essential in translating this compound's potential into tangible therapeutic benefits.
In conclusion, Imidazo[1,2-a]pyridine, 2-(3-butyn-1-yl)-, hydrochloride (1403667-59-3), stands out as a significant compound in modern chemical biology due to its intricate structure and multifaceted applications. Its potential as a pharmacological scaffold combined with its utility in materials science positions it as a valuable asset for ongoing research efforts aimed at developing new treatments and innovative technologies.
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